molecular formula C12H11N3S B188829 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole CAS No. 23615-60-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole

Cat. No.: B188829
CAS No.: 23615-60-3
M. Wt: 229.3 g/mol
InChI Key: QIVHQZNEFYWQJH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that features both a pyrazole and a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole typically involves the reaction of 3,5-dimethylpyrazole with benzothiazole derivatives. One common method includes the cyclocondensation of 1-(benzothiazol-2-yl)hydrazine with acetylacetone in the presence of a catalyst such as glacial acetic acid . The reaction is usually carried out in methanol, and the product is purified through crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to dihydrobenzothiazole.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]pyridine
  • 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of new materials and pharmaceuticals, where such properties can be advantageous .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-7-9(2)15(14-8)12-13-10-5-3-4-6-11(10)16-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVHQZNEFYWQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178286
Record name Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23615-60-3
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23615-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023615603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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